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Introduction
Angiogenin (ANG), a 14 kDa protein, is a potent stimulator of angiogenesis, the formation of

new blood vessels.[1] Its interaction with actin, a key component of the cytoskeleton, is a

critical event in mediating its angiogenic effects.[2][3] The binding of angiogenin to cell-surface

actin is thought to initiate a cascade of events leading to cell migration, invasion, and the

degradation of the extracellular matrix.[1][4] The region of angiogenin spanning amino acids

108-122 is part of a putative receptor-binding site, making it a region of significant interest for

studying the molecular interactions between angiogenin and actin.

These application notes provide detailed protocols for three common biophysical techniques to

characterize the binding interaction between the Angiogenin (108-122) peptide and actin:

Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Co-

Immunoprecipitation (Co-IP).

Quantitative Data Summary
While direct quantitative binding data for the Angiogenin (108-122) peptide fragment with actin

is not readily available in the public domain, the binding affinity of full-length human Angiogenin

to actin has been determined. This data provides a valuable benchmark for studies involving

the peptide fragment.
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Interaction Pair Method
Affinity Constant
(Kd)

Reference

Human Angiogenin &

Actin
Scatchard Analysis ~0.5 nM

Note: The binding affinity of the Angiogenin (108-122) peptide may differ from the full-length

protein. The provided protocols can be used to determine the specific binding kinetics and

affinity of the peptide.

Fluorescence Polarization (FP) Binding Assay
Fluorescence Polarization is a solution-based technique that measures the change in the

rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.

In this assay, a fluorescently labeled Angiogenin (108-122) peptide will exhibit a low

polarization value due to its rapid tumbling in solution. Upon binding to the much larger actin

protein, the complex tumbles more slowly, resulting in an increased polarization signal. This

change in polarization can be used to determine the binding affinity (Kd).

Experimental Protocol
Materials:

Fluorescently labeled Angiogenin (108-122) peptide (e.g., with FITC or a red-shifted dye

like TAMRA)

Purified actin (G-actin)

FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM ATP, 0.01%

Tween-20)

Black, non-binding surface 96-well or 384-well plates

Plate reader with fluorescence polarization capabilities

Procedure:
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Peptide Concentration Optimization:

Prepare a serial dilution of the fluorescently labeled Angiogenin (108-122) peptide in FP

buffer.

Measure the fluorescence intensity and polarization at each concentration to determine

the optimal concentration that gives a stable and robust signal (typically 10-fold above the

buffer background).

Binding Assay:

Prepare a serial dilution of actin in FP buffer, starting from a concentration at least 100-fold

higher than the expected Kd.

In the wells of the microplate, add a fixed concentration of the fluorescently labeled

Angiogenin (108-122) peptide.

Add the varying concentrations of actin to the wells. Include control wells with only the

labeled peptide (for minimum polarization) and buffer alone (for background).

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach

equilibrium.

Data Acquisition:

Measure the fluorescence polarization of each well using the plate reader.

Data Analysis:

Subtract the background fluorescence from all measurements.

Plot the change in millipolarization (mP) units as a function of the actin concentration.

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Experimental Workflow
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Caption: Fluorescence Polarization Experimental Workflow.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular

interactions. One molecule (the ligand) is immobilized on a sensor chip, and the other molecule

(the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in

the refractive index at the sensor surface, which is detected as a change in the resonance

angle of reflected light. This allows for the determination of association (ka) and dissociation

(kd) rates, and the equilibrium dissociation constant (Kd).

Experimental Protocol
Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Purified actin

Angiogenin (108-122) peptide
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Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%

v/v Surfactant P20)

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

Procedure:

Ligand Immobilization (Actin):

Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture

of EDC and NHS.

Inject a solution of actin in the immobilization buffer over the activated surface to achieve

the desired immobilization level.

Inject ethanolamine to deactivate any remaining active esters.

A reference flow cell should be prepared by performing the activation and deactivation

steps without injecting the ligand.

Binding Analysis (Angiogenin (108-122) Peptide):

Prepare a series of dilutions of the Angiogenin (108-122) peptide in running buffer.

Inject the peptide solutions at various concentrations over the actin-immobilized surface

and the reference flow cell at a constant flow rate.

Monitor the association of the peptide during the injection phase.

Switch to running buffer to monitor the dissociation of the peptide.

Surface Regeneration:

If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high

salt solution) to remove any remaining bound peptide before the next injection.

Data Analysis:
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Subtract the signal from the reference flow cell from the signal of the active flow cell to

correct for bulk refractive index changes.

Globally fit the association and dissociation curves from the different peptide

concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka,

kd, and Kd.

Experimental Workflow
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Caption: Surface Plasmon Resonance Experimental Workflow.

Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions in a cellular context or with

purified components. An antibody specific to a "bait" protein is used to pull down the bait

protein and any associated "prey" proteins from a sample. The resulting complex is then

analyzed, typically by western blotting, to confirm the interaction. In this case, an antibody

against actin would be used to pull down actin and the interacting Angiogenin (108-122)
peptide.

Experimental Protocol
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Materials:

Purified actin

Angiogenin (108-122) peptide (biotinylated or with another tag for detection)

Anti-actin antibody

Protein A/G magnetic or agarose beads

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5%

NP-40, with protease inhibitors)

Elution Buffer (e.g., 0.1 M Glycine, pH 2.5 or SDS-PAGE loading buffer)

SDS-PAGE gels and western blotting reagents

Antibody for detection of the Angiogenin peptide (e.g., anti-tag antibody or streptavidin-HRP

for biotinylated peptide)

Procedure:

Antibody-Bead Conjugation:

Incubate the anti-actin antibody with Protein A/G beads to allow for binding.

Wash the beads to remove any unbound antibody.

Binding Reaction:

Incubate the purified actin with the Angiogenin (108-122) peptide in Co-IP buffer for 1-2

hours at 4°C to allow for complex formation.

Immunoprecipitation:

Add the actin-peptide mixture to the antibody-conjugated beads.

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to

capture the actin-peptide complex.
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Washing:

Pellet the beads (by centrifugation or using a magnetic stand) and discard the

supernatant.

Wash the beads 3-5 times with Co-IP wash buffer to remove non-specific binding proteins.

Elution:

Elute the protein complexes from the beads using elution buffer.

Alternatively, resuspend the beads in SDS-PAGE loading buffer and boil to elute and

denature the proteins.

Analysis:

Separate the eluted proteins by SDS-PAGE.

Perform a western blot and probe with an antibody that specifically detects the

Angiogenin (108-122) peptide. A band corresponding to the molecular weight of the

peptide will confirm the interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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